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Compound of Interest

Compound Name: 0SS 128167

Cat. No.: B15608599

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
of OSS_128167's Performance with Supporting Experimental Data.

OSS_128167 is a selective inhibitor of Sirtuin 6 (SIRT6), a protein deacetylase and mono-ADP
ribosyltransferase implicated in a variety of cellular processes, including DNA repair,
metabolism, and inflammation. Due to its role in these pathways, SIRT6 has emerged as a
potential therapeutic target for various diseases, including cancer and viral infections. This
guide provides a comprehensive comparison of OSS_128167 with other molecules, supported
by published data and detailed experimental protocols to ensure reproducibility.

Data Presentation: Quantitative Comparison of
Inhibitor Activity

The inhibitory activity of OSS_128167 against SIRT6 has been quantified and compared to its
activity against other sirtuin family members, as well as other SIRT6 inhibitors.
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o Selectivity vs. Selectivity vs.
Inhibitor Target IC50 (uM)

SIRT1 SIRT2
OSS_128167 SIRT6 89[1][2] ~18-fold ~8.4-fold
SIRT1 1578[1][2] - -
SIRT2 751[1][2] - -
Compound 8a SIRT6 7.46 Not Reported Not Reported
Diquercetin SIRT6 130 Not Reported Not Reported
2-chloro-1,4-
naphthoquinone-  SIRT6 55 Not Reported Not Reported
quercetin

Table 1: Comparison of IC50 Values of SIRT6 Inhibitors. This table summarizes the half-
maximal inhibitory concentration (IC50) of OSS_128167 against SIRT1, SIRT2, and SIRT6,
demonstrating its selectivity for SIRT6. For comparison, the IC50 values of other reported
SIRT6 inhibitors are also included.

Performance in Preclinical Models
Anti-Hepatitis B Virus (HBV) Activity

In a preclinical study using an HBV transgenic mouse model, OSS_128167 demonstrated a
significant reduction in intrahepatic HBV RNA levels. Notably, its effect on HBV RNA was
compared to that of Entecavir (ETV), a standard antiviral medication for chronic HBV infection.
The study reported that while ETV had no effect on HBV RNA levels, OSS_128167
administration markedly suppressed them.

Anti-Cancer Activity in Diffuse Large B-cell Lymphoma
(DLBCL)

Studies have shown that SIRT6 is overexpressed in DLBCL and is associated with a poor
prognosis[3]. Inhibition of SIRT6 using OSS_128167 has been found to produce anti-lymphoma
effects similar to those observed with SIRT6 gene knockdown[3]. These effects include
increased sensitivity to chemotherapy, higher rates of apoptosis, and cell cycle arrest[3]. While
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direct head-to-head comparative efficacy studies with standard chemotherapy regimens like R-
CHORP are not yet published, the findings suggest that targeting SIRT6 with OSS_128167 could
be a valuable component in novel chemotherapy strategies for DLBCL[4]. Treatment with
0OSS_128167 in xenograft models of DLBCL resulted in suppressed tumor growth[3].

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key experiments are
provided below.

SIRT6 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available SIRT6 inhibitor screening Kits.
Materials:

e SIRT6 enzyme (human recombinant)

o SIRT6 assay buffer

e Substrate (e.g., p53-derived peptide conjugated to a fluorophore)

e NAD+

e Developer solution

e OSS_128167 or other test compounds

o 96-well black microplate

Fluorescence microplate reader
Procedure:
o Prepare the SIRT6 enzyme solution by diluting the enzyme in cold assay buffer.

 In the wells of the microplate, add the assay buffer, the test compound (OSS_128167) at
various concentrations, and the SIRT6 enzyme solution. Include a control with no inhibitor.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b15608599?utm_src=pdf-body
https://www.springermedizin.de/sirt6-promotes-tumorigenesis-and-drug-resistance-of-diffuse-larg/18215138
https://www.benchchem.com/product/b15608599?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32711549/
https://www.benchchem.com/product/b15608599?utm_src=pdf-body
https://www.benchchem.com/product/b15608599?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Prepare the substrate solution by mixing the substrate peptide and NAD+ in the assay buffer.
« Initiate the reaction by adding the substrate solution to all wells.

 Incubate the plate at 37°C for a specified time (e.g., 45-90 minutes).

o Stop the reaction and develop the signal by adding the developer solution to each well.

e Incubate at room temperature for approximately 30 minutes.

e Measure the fluorescence with an excitation wavelength of 380 nm and an emission
wavelength of 440 nm.

o Calculate the percent inhibition for each concentration of the test compound and determine
the IC50 value.

Cell Culture and TNF-a Secretion Assay in BXPC-3 Cells

Cell Culture:

o Culture BxPC-3 pancreatic cancer cells in RPMI-1640 medium supplemented with 10% fetal
bovine serum (FBS) and 1% penicillin-streptomycin.

» Maintain the cells in a humidified incubator at 37°C with 5% CO2.

e Subculture the cells when they reach 80-90% confluency.

TNF-a Secretion Assay:

» Plate BxPC-3 cells in 6-well plates and allow them to adhere for 24 hours.

« Stimulate the cells with a pro-inflammatory agent (e.g., Phorbol 12-myristate 13-acetate -
PMA) in the presence or absence of OSS_128167 at the desired concentration.

¢ Incubate the cells for a specified period (e.g., 18 hours).

o Collect the cell culture supernatant.
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e Measure the concentration of TNF-a in the supernatant using a commercially available
ELISA kit, following the manufacturer's instructions.

HepG2.2.15 Cell Culture and HBV DNA Measurement

Cell Culture:

e Culture HepG2.2.15 cells, which are HepG2 cells stably transfected with the HBV genome,
in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic
(e.g., G418).

¢ Maintain the cells in a humidified incubator at 37°C with 5% CO2.

HBV DNA Measurement:

Treat HepG2.2.15 cells with OSS_128167 at various concentrations for a specified duration
(e.g., 4 days).

Harvest the cells and extract total DNA.

Quantify the amount of HBV core DNA using real-time PCR with primers and probes specific
for the HBV genome.

Alternatively, intracellular HBV DNA can be analyzed by Southern blotting.

Signaling Pathway and Experimental Workflow
Diagrams

To visually represent the mechanisms of action and experimental procedures, the following
diagrams have been generated using Graphviz.
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Assay Preparation
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Workflow for SIRT6 Inhibition Assay.
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Simplified SIRT6 Signaling Pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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